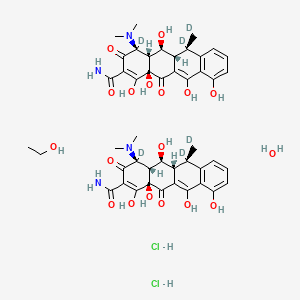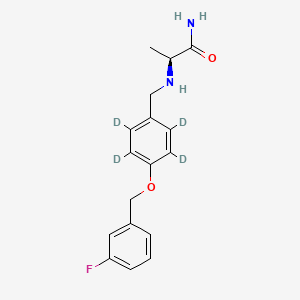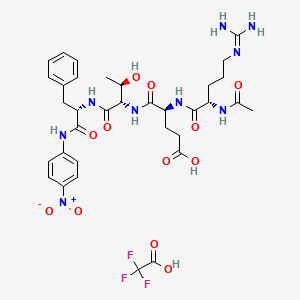
N-methyl ortho-methyl Phenyl fentanyl (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl ortho-methyl Phenyl fentanyl (hydrochloride) is a synthetic opioid analgesic that is structurally similar to fentanyl. It is known for its potent analgesic properties and is used primarily in research and forensic applications. The compound is characterized by its high affinity for opioid receptors, making it a valuable tool in the study of pain management and opioid receptor interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl ortho-methyl Phenyl fentanyl (hydrochloride) typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reductive Amination: The acylated product is then subjected to reductive amination using a suitable amine and a reducing agent like sodium cyanoborohydride.
Formation of the Piperidine Ring: The intermediate is then cyclized to form the piperidine ring, which is a key structural component of the compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid
Industrial Production Methods: Industrial production of N-methyl ortho-methyl Phenyl fentanyl (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Types of Reactions:
Oxidation: N-methyl ortho-methyl Phenyl fentanyl (hydrochloride) can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic or piperidine derivatives.
Scientific Research Applications
N-methyl ortho-methyl Phenyl fentanyl (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Employed in studies of opioid receptor binding and signaling pathways.
Medicine: Investigated for its potential use in pain management and as a model compound for developing new analgesics.
Industry: Utilized in the development of forensic toxicology methods for detecting synthetic opioids
Mechanism of Action
N-methyl ortho-methyl Phenyl fentanyl (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. This binding activates G-protein coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and the modulation of pain signals. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic effects .
Comparison with Similar Compounds
Fentanyl: The parent compound, known for its potent analgesic properties.
Norfentanyl: A metabolite of fentanyl with similar structural features.
ortho-methyl Acrylfentanyl: Another fentanyl analog with slight structural modifications.
ortho-methyl Methoxyacetyl fentanyl: A structurally similar compound with different functional groups
Uniqueness: N-methyl ortho-methyl Phenyl fentanyl (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its high affinity for opioid receptors and potent analgesic effects make it a valuable tool in research and forensic applications .
Properties
Molecular Formula |
C20H25ClN2O |
|---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
N-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-16-8-6-7-11-19(16)22(18-12-14-21(2)15-13-18)20(23)17-9-4-3-5-10-17;/h3-11,18H,12-15H2,1-2H3;1H |
InChI Key |
NNESDNPMFBPXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C2CCN(CC2)C)C(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B10782865.png)


![3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide](/img/structure/B10782889.png)
![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10782891.png)
![[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10782899.png)


![N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B10782934.png)

![Methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate](/img/structure/B10782944.png)


![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B10782964.png)
